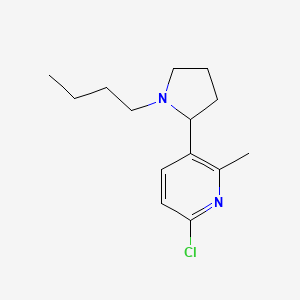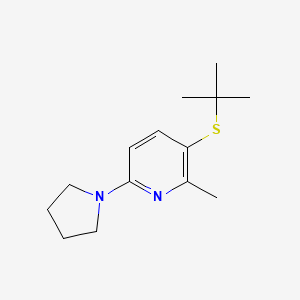
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is an organic compound characterized by the presence of a tert-butylthio group, a methyl group, and a pyrrolidinyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 2-methyl-6-(pyrrolidin-1-yl)pyridine with tert-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors can provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and selectivity. The use of flow chemistry also allows for safer handling of reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(pyrrolidin-1-yl)pyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
3-(tert-Butylthio)pyridine: Lacks the methyl and pyrrolidinyl groups, leading to different biological activity and applications.
2-Methyl-6-(pyrrolidin-1-yl)pyridine-3-thiol: Contains a thiol group instead of a tert-butylthio group, affecting its oxidation and reduction reactions.
Uniqueness
3-(tert-Butylthio)-2-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The tert-butylthio group provides steric hindrance and lipophilicity, while the pyrrolidinyl group enhances binding affinity and specificity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H22N2S |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-2-methyl-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-11-12(17-14(2,3)4)7-8-13(15-11)16-9-5-6-10-16/h7-8H,5-6,9-10H2,1-4H3 |
Clave InChI |
WBCBVBZLZBPIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCC2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

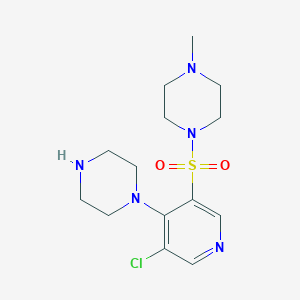

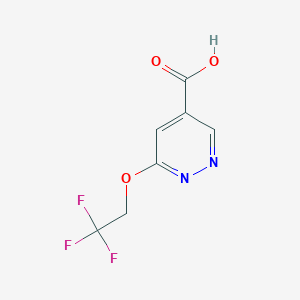
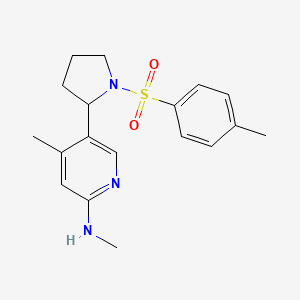

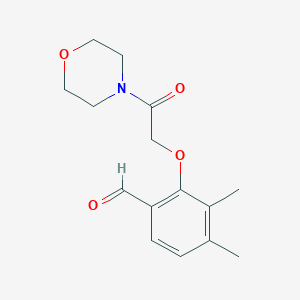
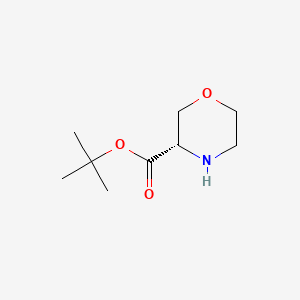

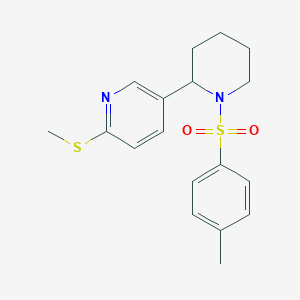
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)

